(2-Amino-3-fluoropyridin-4-YL)boronic acid

Overview

Description

Synthesis Analysis

The synthesis of (2-Amino-3-fluoropyridin-4-YL)boronic acid involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis . This process yields a 47% yield .Molecular Structure Analysis

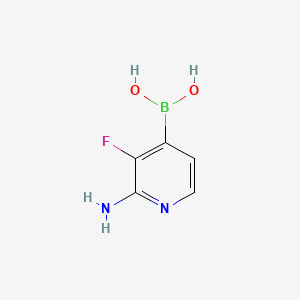

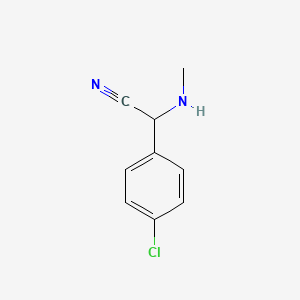

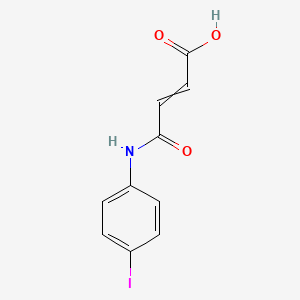

The molecular structure of (2-Amino-3-fluoropyridin-4-YL)boronic acid is represented by the formula C5H6BFN2O2. The structure includes a boronic acid group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and a fluorine atom attached to the third carbon atom.Chemical Reactions Analysis

Boronic acids, including (2-Amino-3-fluoropyridin-4-YL)boronic acid, are known to participate in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

(2-Amino-3-fluoropyridin-4-YL)boronic acid is a white solid with a density of 1.34 g/cm3 . It has a molecular weight of 155.92 .Scientific Research Applications

- (2-Amino-3-fluoropyridin-4-YL)boronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the synthesis of diverse organic compounds by coupling aryl or heteroaryl boronic acids with various electrophiles (e.g., aryl halides, triflates). Researchers use this method to create complex molecules for drug discovery and materials science .

- Boronic acids, including (2-Amino-3-fluoropyridin-4-YL)boronic acid , can act as fluorescent sensors. For instance, a sensor combining boronic acid and pyrene has been studied for detecting catechol and its amino derivatives (such as dopamine and DOPA). These sensors find applications in environmental monitoring and biomedical research .

- Researchers have explored the use of (2-Amino-3-fluoropyridin-4-YL)boronic acid in heterocyclization reactions with α-oxocarboxylic acids. These reactions lead to the formation of novel heterocyclic structures, which may have biological activity or serve as building blocks for drug design .

- This compound acts as a precursor to biologically active molecules. Notably:

- Researchers have explored synthetic routes to prepare 18F-substituted pyridines. These compounds are of interest as potential imaging agents for various biological applications, including positron emission tomography (PET) imaging. PET tracers labeled with fluorine-18 (^18F) allow non-invasive visualization of specific biological processes in vivo .

- Fluorine-containing substituents play a crucial role in agricultural and medicinal chemistry. Incorporating fluorine atoms into lead structures enhances the properties of agrochemicals and pharmaceuticals(2-Amino-3-fluoropyridin-4-YL)boronic acid contributes to this field by providing a fluorinated building block for further modification .

Suzuki-Miyaura Coupling Reactions

Fluorescent Sensors

Heterocyclization with α-Oxocarboxylic Acids

Biologically Active Molecules

18F-Substituted Pyridines for Imaging

Agricultural and Medicinal Chemistry

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

In Suzuki-Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic carbon atom. Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium . The (2-Amino-3-fluoropyridin-4-YL)boronic acid would provide the nucleophilic organic group in this process .

Biochemical Pathways

It’s known that boronic acids are used as precursors to biologically active molecules . For example, they can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity . These molecules can affect various biochemical pathways related to these targets.

Result of Action

As a component in suzuki-miyaura coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including potential drug molecules .

Action Environment

The action of (2-Amino-3-fluoropyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a freezer , suggesting that low temperatures may be necessary for its stability. Additionally, the Suzuki-Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions , indicating that the compound’s action can be influenced by the chemical environment.

properties

IUPAC Name |

(2-amino-3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BFN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCPDXQDKCPNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/structure/B3034639.png)

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)